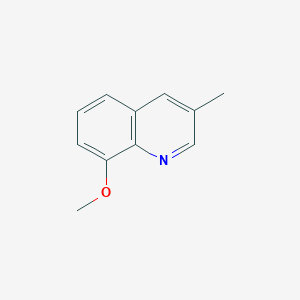

8-Methoxy-3-methylquinoline

Description

Properties

IUPAC Name |

8-methoxy-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEAUNIJRGMLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)OC)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxy-3-methylquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 8-Methoxy-3-methylquinoline is limited. This guide provides foundational information and supplements it with data from closely related compounds to offer a comprehensive overview for research purposes.

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and natural products. They are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] The specific substitution of a methoxy group at the 8-position and a methyl group at the 3-position is expected to influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its chemical reactivity and biological interactions. This document serves as a technical guide to the known chemical properties and structure of this compound, providing a basis for further research and development.

Chemical Structure and Identifiers

The structure of this compound consists of a quinoline core with a methoxy (-OCH₃) substituent at position C8 and a methyl (-CH₃) group at position C3.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 112955-06-3[3] |

| Molecular Formula | C₁₁H₁₁NO[3] |

| SMILES | CC1=CC2=C(C=CC=C2OC)N=C1 |

| InChI | InChI=1S/C11H11NO/c1-8-6-12-10-5-3-4-9(13-2)7-10/h3-7H,1-2H3 |

| InChIKey | FHNORCFHVROXAD-UHFFFAOYSA-N |

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 173.22 g/mol |

| Monoisotopic Mass | 173.084064 Da |

| Topological Polar Surface Area | 22.1 Ų[2] |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2[2] |

| Rotatable Bonds | 1 |

Table 2: Experimental Properties of 8-Methoxyquinoline (for reference)

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [2][4] |

| Melting Point | 38-41 °C | [5] |

| Boiling Point | 282 °C | [5] |

| Water Solubility | Sparingly soluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [4] |

| pKa | 3.28 ± 0.17 (Predicted) | [2] |

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the provided search results. However, based on the structure, the following characteristic signals can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons.

-

¹³C NMR: Resonances for the eleven carbon atoms, including those of the quinoline core, the methyl group, and the methoxy group.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy group.[6]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

For reference, the mass spectrum of the parent compound, 8-methoxyquinoline, shows prominent peaks at m/z 159 (molecular ion), 129, and 130.[7]

Experimental Protocols

5.1. Synthesis

While a specific protocol for this compound is not detailed in the search results, a plausible synthetic route would involve a variation of classical quinoline syntheses, such as the Doebner-von Miller reaction or the Combes quinoline synthesis, starting from 2-methoxyaniline. A general procedure for the synthesis of quinoline derivatives often involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-methoxyaniline in a suitable solvent (e.g., ethanol or acetic acid), add a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid).

-

Addition of Reagents: Slowly add an appropriate α,β-unsaturated aldehyde or ketone that can provide the 3-methyl substitution pattern (e.g., crotonaldehyde).

-

Heating: Heat the reaction mixture to reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

5.2. Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is used to confirm the molecular formula.[8]

-

Infrared (IR) Spectroscopy: An FT-IR spectrometer is used to identify the functional groups present in the molecule.

-

Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Biological Activity and Signaling Pathways

There is no specific information on the biological activity of this compound in the provided search results. However, various derivatives of the quinoline scaffold have been extensively studied and shown to possess a range of biological activities.

-

Antimicrobial and Antitumor Potential: Quinoline derivatives, such as 2-chloro-8-methoxy-3-methylquinoline, have demonstrated potential antimicrobial and antitumor properties.[9]

-

PI3K/AKT/mTOR Pathway Inhibition: More complex molecules containing the 8-methoxyquinoline moiety, like 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, have been shown to exert antitumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway.[10][11] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers.[10] Inhibition of this pathway by quinoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[10][11]

Given the activities of related compounds, this compound could be a valuable scaffold for the development of new therapeutic agents, and its potential effects on pathways like PI3K/AKT/mTOR warrant investigation.

Visualizations

7.1. Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

7.2. Analytical Workflow

Caption: Standard analytical workflow for the characterization of a synthesized compound.

7.3. PI3K/AKT/mTOR Signaling Pathway

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. guidechem.com [guidechem.com]

- 3. chem-space.com [chem-space.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 938-33-0 CAS MSDS (8-METHOXYQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Methoxy-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-3-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. While specific research on this particular molecule is limited, its structural analogs have garnered significant attention in medicinal chemistry due to their potential as antimicrobial and antitumor agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and explores the synthesis, biological activities, and mechanisms of action of closely related compounds to infer its potential therapeutic applications. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of novel quinoline-based therapeutics.

Chemical Identity

A clear definition of the subject compound is crucial for research and development.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 112955-06-3 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | |

| Canonical SMILES | CC1=CN=C2C(=C1)C=CC=C2OC |

Synthesis of Related Quinoline Derivatives

One common approach involves the use of aniline derivatives which undergo cyclization reactions to form the quinoline core. For instance, a method for synthesizing substituted quinolines involves the reaction of aniline derivatives with carbon tetrachloride and 1,3-propanediol under argon at elevated temperatures, yielding the quinoline structure with high efficiency.[2] Another strategy employs the Vilsmeier-Haack reaction to introduce an aldehyde group at the 3-position of a quinoline precursor, which can then be reduced to a methyl group.[2]

Biological Activity of Related Compounds

Research into the biological activities of 8-methoxyquinoline derivatives has primarily focused on their potential as antimicrobial and anticancer agents.

Antimicrobial and Antitumor Properties

Derivatives of 8-methoxyquinoline have demonstrated notable biological activity. For example, 2-chloro-8-methoxy-3-methylquinoline has shown potential as both an antimicrobial and antitumor compound.[2] Studies have indicated its efficacy against various bacterial strains and cancer cell lines, positioning it as a promising lead compound for further drug development.[2] The mechanism of its antibacterial action is believed to involve the dual targeting of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair.[2]

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

A significant body of research points to the role of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway in the anticancer effects of quinoline derivatives. This pathway is frequently overactive in various cancers, including colorectal cancer.[3]

A structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has been shown to exert its cytotoxic effects on colorectal cancer cells by inhibiting the PI3K/AKT/mTOR pathway.[3][4][5] This inhibition leads to cell cycle arrest at the G2/M phase, a decrease in mitochondrial membrane potential, and ultimately, apoptosis (programmed cell death).[3][4][5]

Experimental Protocols for Related Compounds

To facilitate further research, this section details common experimental protocols used to evaluate the biological activity of related quinoline derivatives.

Cytotoxicity Assays

A fundamental experiment to determine the anticancer potential of a compound is the cytotoxicity assay.

| Parameter | Description |

| Cell Lines | Colorectal cancer cell lines (e.g., HCT116, Caco-2) and a normal human intestinal epithelial cell line (for toxicity comparison).[6] |

| Method | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. |

| Procedure | 1. Seed cells in 96-well plates and allow them to adhere. 2. Treat cells with varying concentrations of the test compound for a specified period (e.g., 48 hours).[6] 3. Add MTT solution and incubate to allow for the formation of formazan crystals. 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. |

| Endpoint | The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%. |

Western Blot Analysis

Western blotting is a key technique to investigate the effect of a compound on specific protein expression levels, such as those in the PI3K/AKT/mTOR pathway.

| Parameter | Description |

| Objective | To determine the expression levels of key proteins in the PI3K/AKT/mTOR signaling pathway (e.g., PI3K, AKT, mTOR, and their phosphorylated forms). |

| Procedure | 1. Treat cells with the test compound at various concentrations. 2. Lyse the cells to extract total proteins. 3. Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). 4. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). 5. Block the membrane to prevent non-specific antibody binding. 6. Incubate the membrane with primary antibodies specific to the target proteins. 7. Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). 8. Add a chemiluminescent substrate and detect the signal using an imaging system.[6] |

| Analysis | The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[6] |

Visualizing the PI3K/AKT/mTOR Signaling Pathway

The following diagram, generated using Graphviz, illustrates the simplified PI3K/AKT/mTOR signaling pathway, a common target for anticancer quinoline derivatives.

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by quinoline derivatives.

Conclusion and Future Directions

While direct experimental data on this compound is currently sparse, the extensive research on its close structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The demonstrated antimicrobial and anticancer activities of related quinoline derivatives, particularly through the inhibition of the PI3K/AKT/mTOR pathway, suggest that this compound may possess similar properties.

Future research should focus on the targeted synthesis of this compound and the comprehensive evaluation of its biological activities. In vitro studies against a panel of cancer cell lines and microbial strains, followed by in vivo efficacy and toxicity studies, are warranted. Mechanistic studies, including detailed investigation of its effects on key signaling pathways, will be crucial in elucidating its therapeutic potential and advancing its development as a novel drug candidate. This technical guide serves as a starting point for these endeavors, providing the necessary foundational information for researchers to build upon.

References

- 1. This compound - C11H11NO | CSSB00009889802 [chem-space.com]

- 2. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Therapeutic Potential of 8-Methoxy-3-methylquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among the vast array of quinoline derivatives, those bearing an 8-methoxy-3-methyl substitution pattern are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of 8-methoxy-3-methylquinoline derivatives, with a focus on their anticancer and antimicrobial properties. It consolidates quantitative data, details key experimental protocols, and visualizes a critical signaling pathway implicated in their mechanism of action.

Anticancer Activity: Targeting Key Cellular Pathways

Several derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.

A notable example is the indolo[2,3-b]quinoline derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), which has shown excellent cytotoxic activity against various cancer cell lines.[2] This compound exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[2]

Another key derivative, 2-chloro-8-methoxy-3-methylquinoline, has also been identified as a potential antitumor agent, suggesting that substitutions at the 2-position can significantly influence biological activity.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 (Colon) | 0.33 | [2] |

| 1 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | Caco-2 (Colon) | 0.51 | [2] |

| 1 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | AGS (Gastric) | 3.6 | [2] |

| 1 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | SMMC-7721 (Liver) | 9.7 | [2] |

| 1 | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | PANC-1 (Pancreatic) | 18.4 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is a key signaling cascade that is often hyperactivated in cancer. The inhibition of this pathway by certain this compound derivatives represents a promising therapeutic strategy.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an this compound derivative.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the methoxy group at the 8-position and the methyl group at the 3-position, often in combination with other substituents, appears to be crucial for their antimicrobial efficacy.

For instance, 2-chloro-8-methoxy-3-methylquinoline has been reported to possess potent antibacterial properties.[3] Its mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[3]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2 | 8-methoxy-4-methyl-2-(substituted)-quinoline | Staphylococcus aureus | 3.125 | [4] |

| 2 | 8-methoxy-4-methyl-2-(substituted)-quinoline | Bacillus subtilis | 6.25 | [4] |

| 2 | 8-methoxy-4-methyl-2-(substituted)-quinoline | Escherichia coli | 6.25 | [4] |

Note: The original study referenced a series of 8-methoxy-4-methyl-quinoline derivatives. The values presented here are the lowest reported MICs for the most active compounds in that series.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a stock solution of the this compound derivative. Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without any compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

An In-depth Technical Guide to the Synthesis of 8-Methoxy-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known synthesis pathways for 8-Methoxy-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding.

Core Synthesis Pathways

The synthesis of this compound primarily relies on classical quinoline synthesis methodologies, with the Doebner-von Miller reaction being the most directly applicable and documented approach. Other potential but less specifically reported methods include the Skraup and Combes syntheses.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] For the synthesis of this compound, the logical precursors are o-anisidine (2-methoxyaniline) and an α,β-unsaturated carbonyl compound that can provide the 3-methyl substituent. The most suitable reagent for this purpose is 2-methylpropenal (methacrolein) .

The reaction proceeds through a series of steps, including a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring.

A closely related synthesis of 8-methoxy-4-methylquinoline from o-anisidine and methyl vinyl ketone has been reported with a yield of 64%, highlighting the viability of this approach for methoxy-substituted quinolines. By analogy, the reaction of o-anisidine with methacrolein is expected to be a primary route to this compound.

Reaction Scheme:

Skraup Synthesis

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] This method is known to be effective with methoxy-substituted anilines.[3] To synthesize this compound via the Combes reaction, a custom β-diketone would be required to achieve the desired substitution pattern. This would likely involve a more complex multi-step synthesis of the diketone precursor itself.

Experimental Protocols

A detailed experimental protocol for the plausible Doebner-von Miller synthesis of this compound is provided below, adapted from procedures for similar quinoline syntheses.

Synthesis of this compound via Doebner-von Miller Reaction

Materials:

-

o-Anisidine (2-methoxyaniline)

-

2-Methylpropenal (methacrolein)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of o-anisidine and concentrated hydrochloric acid in water is prepared.

-

The mixture is heated to reflux.

-

2-Methylpropenal is added dropwise to the refluxing solution over a period of 1-2 hours.

-

An oxidizing agent is added to the reaction mixture. If air is used as the oxidant, it can be bubbled through the reaction mixture.

-

The reaction is continued at reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Quantitative Data

The following table summarizes the reported yield for a closely related compound, which serves as an estimate for the synthesis of this compound via the Doebner-von Miller reaction.

| Product | Starting Aniline | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Yield (%) | Reference |

| 8-Methoxy-4-methylquinoline | o-Anisidine | Methyl vinyl ketone | Ferric chloride, Zinc chloride, Acetic acid, 70-75 °C | 64% | WO2007060685A1 |

Logical Relationships and Workflows

The general workflow for the synthesis and purification of this compound via the Doebner-von Miller reaction can be visualized as follows:

Conclusion

The synthesis of this compound is most practically achieved through the Doebner-von Miller reaction using o-anisidine and 2-methylpropenal. While specific yield data for this exact transformation is not widely published, analogous reactions suggest that moderate to good yields can be expected. The provided experimental protocol and workflow offer a solid foundation for researchers to develop and optimize this synthesis in a laboratory setting. Further investigation into alternative methods like the Skraup and Combes syntheses may reveal other viable, albeit potentially more complex, routes to this valuable compound.

References

The Rising Potential of 8-Methoxy-3-methylquinoline as a Versatile Pharmaceutical Intermediate

A Technical Guide for Drug Discovery and Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. Within this important class of heterocyclic compounds, 8-methoxy-3-methylquinoline is emerging as a particularly valuable intermediate. Its strategic substitution pattern—featuring a methoxy group that can influence solubility and metabolic stability, and a methyl group that provides a point for further functionalization or steric control—makes it an attractive starting point for the synthesis of novel drug candidates. This technical guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and its role as a precursor in the development of potent therapeutic molecules.

Physicochemical Properties and Synthesis

This compound is a solid organic compound with the molecular formula C₁₁H₁₁NO. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 112955-06-3 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [2] |

The synthesis of the this compound core is most effectively achieved through classic quinoline synthesis reactions, such as the Doebner-von Miller reaction. This method involves the acid-catalyzed reaction of an aniline (in this case, o-anisidine) with an α,β-unsaturated carbonyl compound (crotonaldehyde).

Figure 1: Doebner-von Miller Synthesis Workflow.

Experimental Protocol: Doebner-von Miller Synthesis of this compound

The following is a representative protocol based on the general principles of the Doebner-von Miller reaction.[3][4][5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add o-anisidine and a suitable solvent (e.g., ethanol). Add a strong acid catalyst, such as hydrochloric acid, followed by a Lewis acid like zinc chloride.

-

Reagent Addition: Slowly add crotonaldehyde dropwise to the stirred reaction mixture. An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady reflux. An oxidizing agent, such as arsenic acid or nitrobenzene, is also included in the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours (typically 4-8 hours) to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Role as a Key Pharmaceutical Intermediate

The true potential of this compound lies in its utility as a versatile intermediate. A critical transformation is its conversion to a more reactive species, 2-chloro-8-methoxy-3-methylquinoline . This is typically achieved by reacting the quinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). The chlorine atom at the 2-position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6]

This reactivity allows for the facile introduction of various functional groups, particularly amines, at the 2-position. This strategy is a powerful tool in drug discovery for creating a library of analogues with diverse pharmacological profiles.

Figure 2: Pathway from Core Intermediate to Bioactive Derivatives.

Experimental Protocol: Synthesis and Nucleophilic Substitution of 2-Chloro-8-methoxy-3-methylquinoline

This protocol describes the chlorination of the core intermediate and a subsequent nucleophilic substitution with an amine, a common pathway for generating potential drug candidates.[6][7]

-

Chlorination:

-

Place this compound in a flask and add phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux for 2-4 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purify the resulting 2-chloro-8-methoxy-3-methylquinoline by column chromatography.

-

-

Nucleophilic Substitution with an Amine:

-

Dissolve 2-chloro-8-methoxy-3-methylquinoline and the desired primary or secondary amine in a suitable solvent (e.g., methanol or ethanol).

-

Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Upon completion, the product may precipitate out of the solution or can be isolated by removing the solvent and purifying the residue via crystallization or chromatography.

-

Therapeutic Potential and Biological Activity

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably as anticancer and antibacterial agents.

Anticancer Activity

A complex derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) , has shown potent cytotoxic activity against various cancer cell lines, particularly colorectal cancer.[8] The compound exerts its effect by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Inhibition of this pathway by MMNC leads to cell cycle arrest and apoptosis (programmed cell death).[8]

References

- 1. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [research.usc.edu.au]

- 6. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]

- 7. N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 8-Methoxy-3-methylquinoline: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 8-Methoxy-3-methylquinoline. This document compiles available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables present anticipated and observed spectral data for this compound and its close structural analogs. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectral Data

Data for a closely related compound, 2-chloro-3-ethynyl-8-methoxy quinoline, is provided as a reference for the expected chemical shifts in an 8-methoxyquinoline system.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-ethynyl | 3.49 | s | - |

| OCH₃ | 4.06 | s | - |

| H-7 | 7.10 | d | 7.5 |

| H-5 | 7.34 | d | 8.1 |

| H-6 | 7.47-7.52 | m | - |

| H-4 | 8.30 | s | - |

Source: Supporting Information - The Royal Society of Chemistry[1]

Table 2: ¹³C NMR Spectral Data

Data for 2-chloro-3-ethynyl-8-methoxy quinoline is provided as a reference.

| Carbon | Chemical Shift (δ, ppm) |

| OCH₃ | 56.1 |

| C-ethynyl | 78.2, 84.1 |

| C-7 | 109.7 |

| C-5 | 118.8 |

| C-4a | 126.6 |

| C-6 | 126.7 |

| C-3 | 127.9 |

| C-8a | 130.8 |

| C-4 | 142.5 |

| C-2 | 145.0 |

| C-8 | 155.8 |

Source: Supporting Information - The Royal Society of Chemistry[1]

Table 3: IR Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. For aromatic compounds like this compound, characteristic peaks are expected.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1585 | Aromatic C=C in-ring stretch |

| 1500-1400 | Aromatic C=C in-ring stretch |

| ~1250 | Aryl-O stretch (for methoxy group) |

| 900-675 | C-H out-of-plane ("oop") bending |

Note: These are general ranges for aromatic compounds and may vary slightly for the specific molecule.[2]

Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Interpretation |

| 173 | [M]⁺ (Molecular Ion) |

| 158 | [M-CH₃]⁺ |

| 145 | [M-CO]⁺ |

| 130 | [M-CH₃-CO]⁺ |

Note: The molecular weight of this compound is 173.19 g/mol . Fragmentation patterns for methoxyquinolines often involve the loss of a methyl radical followed by carbon monoxide.

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A wider spectral width (0-200 ppm) is necessary, and a larger number of scans are typically required to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the standard method for obtaining an infrared spectrum.

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Visualization

To illustrate the general workflow of spectroscopic analysis for a chemical compound like this compound, the following diagram is provided.

References

The Enduring Legacy of Quinolines: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline alkaloids, a class of nitrogen-containing heterocyclic aromatic compounds, have played a pivotal role in the history of medicine and continue to be a significant scaffold in modern drug discovery. From the historical use of Cinchona bark in treating malaria to the development of potent synthetic anticancer agents, the journey of quinoline alkaloids is a testament to the power of natural products in shaping therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this important class of compounds.

Discovery and Historical Milestones

The story of quinoline alkaloids is inextricably linked with the fight against malaria. The indigenous peoples of Peru used the bark of the "fever tree" (Cinchona species) to treat fevers long before its introduction to Europe in the 17th century.[1] This marked the beginning of a long journey of discovery and chemical exploration.

A timeline of key events is presented below:

-

1630: The Countess of Chinchon, wife of the viceroy of Peru, is reportedly cured of malaria using Cinchona bark, leading to its popularization in Europe.[1]

-

1820: French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate the active alkaloids, quinine and cinchonine, from Cinchona bark.[1][2]

-

1834: Friedlieb Ferdinand Runge first isolates quinoline from coal tar, the fundamental heterocyclic scaffold of this alkaloid class.[3][4]

-

1854: Adolph Strecker determines the molecular formula of quinine.[5]

-

1944: Robert Burns Woodward and William von Eggers Doering achieve the total synthesis of quinine, a landmark achievement in organic chemistry.[1]

-

1960s: The discovery of camptothecin, a potent anticancer quinoline alkaloid, from the Chinese "happy tree" (Camptotheca acuminata), opens new avenues for cancer chemotherapy.[6]

-

1980s: The development and widespread use of fluoroquinolones, a class of synthetic quinoline-based antibiotics, begins.[3]

Quantitative Data on Quinoline Alkaloids

The following tables summarize key quantitative data related to the natural abundance and biological activity of representative quinoline alkaloids.

Table 1: Alkaloid Content in Cinchona Bark

| Alkaloid | Percentage in Bark (%) | Reference |

| Cinchonine | 1.87 - 2.30 | [7][8] |

| Quinine | Variable, often lower than Cinchonine | [7][8] |

| Cinchonidine | Variable, often lower than Cinchonine | [7][8] |

| Total Alkaloids | 4.75 - 5.20 | [7][8] |

Table 2: Physicochemical Properties of Major Cinchona Alkaloids

| Property | Quinine | Quinidine | Cinchonine | Cinchonidine | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₂ | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O | [9][10] |

| Molar Mass ( g/mol ) | 324.42 | 324.42 | 294.39 | 294.43 | [10][11] |

| Melting Point (°C) | 177 | ~174-175 | 265 | 204-205 | [10] |

| pKa1 (quinuclidine N) | 8.5 ± 0.15 | 8.5 ± 0.15 | 8.4 ± 0.4 | 8.4 ± 0.4 | [12] |

| pKa2 (quinoline N) | 4.25 ± 0.15 | 4.25 ± 0.15 | 4.25 ± 0.15 | 4.25 ± 0.15 | [12] |

| Solubility in water | Insoluble | Very slightly soluble | Slightly soluble | Slightly soluble | [2][10] |

Table 3: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against Plasmodium falciparum

| Compound | Strain | IC₅₀ (µM) | Reference |

| Chloroquine | D6 (sensitive) | 0.370 | [13] |

| Chloroquine | W2 (resistant) | > 0.1 | [13] |

| 4-Aminoquinoline-pyrimidine hybrid | D6 (sensitive) | 0.033 | [13] |

| 4-Aminoquinoline-pyrimidine hybrid | W2 (resistant) | 0.033 | [13] |

| Quinolone-based hybrid 47 | RKL-2 (sensitive) | 0.391-1.033 µg/mL | [13] |

| Quinolone-based hybrid 47 | RKL-9 (resistant) | 0.684-1.778 µg/mL | [13] |

| Quinolinyl β-enaminone hybrid 95 | Pf3D7 (sensitive) | > 5 | [14] |

| Quinolinyl β-enaminone hybrid 95 | PfK1 (resistant) | 3.89 | [14] |

Table 4: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (gastric) | 1.38 | [15] |

| Quinoline-chalcone derivative 12e | HCT-116 (colon) | 5.34 | [15] |

| Quinoline-chalcone derivative 12e | MCF-7 (breast) | 5.21 | [15] |

| 5-Fluorouracil (5-FU) | MGC-803 (gastric) | 6.22 | [15] |

| 5-Fluorouracil (5-FU) | HCT-116 (colon) | 10.4 | [15] |

| 5-Fluorouracil (5-FU) | MCF-7 (breast) | 11.1 | [15] |

| Quinoline-based dihydrazone 3b | MCF-7 (breast) | 7.016 | [16] |

| Quinoline-based dihydrazone 3c | MCF-7 (breast) | 7.05 | [16] |

Key Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and analysis of quinoline alkaloids, specifically focusing on Cinchona alkaloids as a primary example.

Acid-Base Extraction of Alkaloids from Cinchona Bark

This protocol describes a standard laboratory procedure for the isolation of a crude alkaloid mixture from plant material.

Materials:

-

Dried and powdered Cinchona bark

-

10% Sulfuric acid (H₂SO₄)

-

Concentrated ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Beakers, separatory funnel, filter paper, rotary evaporator

Procedure:

-

Acidification: Macerate 100 g of powdered Cinchona bark in 500 mL of 10% sulfuric acid for 24 hours with occasional stirring. This protonates the alkaloids, forming water-soluble salts.

-

Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant residue. Wash the residue with an additional 100 mL of 10% sulfuric acid to ensure complete extraction.

-

Basification: Combine the acidic filtrates and cool in an ice bath. Slowly add concentrated ammonium hydroxide or sodium hydroxide solution with constant stirring until the pH reaches approximately 9-10. This deprotonates the alkaloid salts, causing the free base alkaloids to precipitate.

-

Solvent Extraction: Transfer the basified mixture to a separatory funnel and extract three times with 150 mL portions of dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Filter the dried organic extract and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

Separation and Identification by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of the alkaloid mixture.

Materials:

-

Silica gel 60 F₂₅₄ TLC plates

-

Crude alkaloid extract dissolved in a small amount of chloroform or methanol

-

Standard solutions of quinine, quinidine, cinchonine, and cinchonidine

-

Developing chamber

-

Mobile phase: A common system is Toluene: Chloroform: Diethyl ether: Diethylamine (40:15:35:10, v/v/v/v).[17][18]

-

Visualization: UV lamp (254 nm) and Dragendorff's reagent.[19]

Procedure:

-

Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

-

Spotting: Apply small spots of the crude extract and the standard solutions onto the baseline using a capillary tube.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp. Subsequently, spray the plate with Dragendorff's reagent, which will produce orange or reddish-brown spots for the alkaloids.

-

Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and compare the Rf values of the components in the extract to those of the standards for identification.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of individual alkaloids.

Instrumentation and Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.[11][20]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium phosphate), with the composition optimized for the best separation.[11]

-

Flow Rate: Typically 1.0 mL/min.[20]

-

Detection Wavelength: Quinolines can be detected at various wavelengths, with 225 nm being a common choice.[20]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for each alkaloid to be quantified.

-

Sample Preparation: Accurately weigh the crude alkaloid extract and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions to create a calibration curve. Then, inject the sample solution.

-

Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. The concentration of each alkaloid in the sample is determined from the peak area and the calibration curve.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of quinoline alkaloids are a result of their interaction with specific molecular targets. The mechanisms of action for two of the most well-studied quinoline alkaloids, quinine and camptothecin, are detailed below.

Antimalarial Action of Quinine

The primary mechanism of action of quinine against Plasmodium falciparum involves the disruption of heme detoxification.[1][4][21] The parasite digests hemoglobin within its food vacuole, releasing toxic free heme. The parasite normally polymerizes this heme into non-toxic hemozoin crystals. Quinine is thought to interfere with this process, leading to the accumulation of toxic heme, which causes oxidative stress and parasite death.[1][4]

Caption: Mechanism of action of quinine against Plasmodium.

Anticancer Action of Camptothecin

Camptothecin and its derivatives exert their anticancer effects by inhibiting DNA topoisomerase I.[6][22][] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[6][22][] When a replication fork collides with this stabilized complex, it leads to a double-strand break, triggering cell cycle arrest and apoptosis.[22][]

Caption: Mechanism of action of camptothecin.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of quinoline alkaloids from a natural source.

References

- 1. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicintermediate.com [organicintermediate.com]

- 10. Cinchonidine - Wikipedia [en.wikipedia.org]

- 11. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark - Google Patents [patents.google.com]

- 12. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. benchchem.com [benchchem.com]

- 21. Quinine - Wikipedia [en.wikipedia.org]

- 22. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 8-Methoxy-3-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-3-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. While direct and extensive research on the specific therapeutic targets of this compound is limited, analysis of its structurally related derivatives provides significant insights into its potential biological activities and mechanisms of action. This technical guide synthesizes the available data on these derivatives to postulate the potential therapeutic targets of the core compound, focusing on its antimicrobial and anticancer prospects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, forming the backbone of numerous therapeutic agents. The compound this compound, characterized by a methoxy group at the C8 position and a methyl group at the C3 position of the quinoline ring, is of particular interest due to the biological activities exhibited by its close analogs. This guide will explore the potential therapeutic targets of this compound by examining the established mechanisms of action of its derivatives, primarily focusing on antimicrobial and anticancer activities.

Postulated Therapeutic Targets Based on Derivative Studies

The primary evidence for the potential therapeutic targets of this compound comes from studies on its chloro- and amino-carboxylic acid derivatives. These studies strongly suggest that this compound may also exhibit activity in these areas.

Antimicrobial Targets

Structurally similar quinoline derivatives have demonstrated potent antimicrobial effects by targeting essential bacterial enzymes.

-

Bacterial DNA Gyrase and Topoisomerase IV: A key derivative, 2-Chloro-8-methoxy-3-methylquinoline, has been shown to exhibit potent activity against a range of bacteria by dually targeting DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[1] Another related compound, 4-Amino-8-methoxyquinoline-3-carboxylic acid, also demonstrates antimicrobial effects through the inhibition of bacterial DNA gyrase. It is therefore highly probable that this compound could act as an inhibitor of these bacterial topoisomerases.

Anticancer Targets

The quinoline scaffold is a common feature in many anticancer agents. Derivatives of this compound have shown promise in this area, suggesting potential anticancer applications for the parent compound.

-

PI3K/AKT/mTOR Signaling Pathway: While not directly studied for this compound, related indoloquinoline derivatives have been shown to exert their cytotoxic effects on cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

-

DNA Intercalation and Enzyme Inhibition: Quinoline derivatives can exert anticancer effects through various mechanisms, including intercalation into DNA, which disrupts replication and transcription, and the inhibition of key enzymes involved in cancer cell proliferation.

Quantitative Data from Derivative Studies

The following table summarizes the available quantitative data for derivatives of this compound, providing an indication of their potency.

| Compound | Target/Activity | Cell Line/Organism | Measurement | Value | Reference |

| 4-Amino-8-methoxyquinoline-3-carboxylic acid | Antiproliferative | Colo-205 | IC50 | ~17 µM | |

| 4-Amino-8-methoxyquinoline-3-carboxylic acid derivative | Antiproliferative | A-549 | IC50 | 5.6 µM | |

| 4-Amino-8-methoxyquinoline-3-carboxylic acid derivatives | Acetylcholinesterase Inhibition | - | IC50 | 8.80 - 26.50 µM | |

| 4-Amino-8-methoxyquinoline-3-carboxylic acid derivatives | Butyrylcholinesterase Inhibition | - | IC50 | 8.80 - 26.50 µM |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanisms of action and experimental approaches for investigating the therapeutic potential of this compound, based on data from its derivatives.

References

In Silico Prediction of 8-Methoxy-3-methylquinoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 8-Methoxy-3-methylquinoline. Given the limited direct experimental data on this specific molecule, this document outlines a predictive workflow based on established computational methodologies and data from structurally related quinoline derivatives. The guide details protocols for key in silico experiments, presents a logical workflow for bioactivity prediction, and visualizes potential signaling pathways.

Predictive Bioactivity Profile of this compound

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] Based on the analysis of structurally similar compounds, this compound is predicted to have potential bioactivity in the following areas:

-

Anticancer Activity: A structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, has demonstrated potent cytotoxic effects against colorectal cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway.[5][6][7] This suggests that this compound may also target components of this critical cell survival pathway.

-

Antimicrobial Activity: 8-Methoxyquinoline has shown strong antifungal and antibacterial properties.[8] The C-8 methoxy group on quinolones like moxifloxacin has been linked to a lower propensity for resistance development.[9]

-

Neuroprotective Effects: Certain quinoline derivatives have been investigated as multifunctional ligands for the therapy of neurodegenerative diseases.[3][10]

In Silico Bioactivity Prediction Workflow

The following workflow outlines a systematic approach to predicting the bioactivity of this compound using computational methods.[11][12][13] This workflow is designed to identify potential biological targets, predict binding affinity, and develop quantitative structure-activity relationship (QSAR) models.

Caption: A logical workflow for the in silico prediction of bioactivity.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in the workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15]

Objective: To predict the binding mode and affinity of this compound against a hypothesized biological target (e.g., PI3K).

Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

The structure is imported into a molecular modeling environment (e.g., AutoDock Tools, PyRx).

-

Hydrogen atoms are added, and Gasteiger charges are computed.

-

The rotatable bonds are defined.

-

-

Receptor Preparation:

-

The 3D crystal structure of the target protein (e.g., PI3K, PDB ID: 4JPS) is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogen atoms are added, and Kollman charges are assigned.

-

The prepared protein structure is saved in PDBQT format.

-

-

Grid Generation:

-

A grid box is defined to encompass the active site of the receptor. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or through blind docking if the active site is unknown.

-

-

Docking Simulation:

-

The docking process is initiated using software like AutoDock Vina.

-

The Lamarckian Genetic Algorithm is commonly employed to search for the best ligand conformations.

-

Multiple docking runs are performed to ensure the reliability of the results.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the lowest binding energy pose.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[16][17][18][19][20]

Objective: To develop a predictive model for the bioactivity of quinoline derivatives based on their physicochemical properties.

Protocol:

-

Dataset Collection:

-

A dataset of quinoline derivatives with known biological activity (e.g., IC50 values) against a specific target is compiled from literature or databases like ChEMBL.

-

-

Molecular Descriptor Calculation:

-

2D and 3D molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset using software like PaDEL-Descriptor or MOE.

-

-

Data Splitting:

-

The dataset is divided into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used to validate its predictive power.

-

-

Model Development:

-

A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

-

-

Model Validation:

-

Internal Validation: Cross-validation (e.g., leave-one-out) is performed on the training set to assess the robustness of the model (q²).

-

External Validation: The predictive capacity of the model is evaluated using the test set (r²_pred).

-

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Objective: To identify the key chemical features of quinoline derivatives responsible for their biological activity.

Protocol:

-

Ligand Set Preparation:

-

A set of active and inactive quinoline derivatives is selected.

-

The 3D structures of these compounds are generated and aligned.

-

-

Pharmacophore Feature Identification:

-

Common chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, are identified among the active compounds.

-

-

Pharmacophore Model Generation:

-

A pharmacophore model is generated based on the identified features using software like PharmaGist or LigandScout.

-

-

Model Validation:

-

The generated model is validated by its ability to distinguish between active and inactive compounds.

-

Predicted Signaling Pathway Involvement

Based on studies of related compounds, this compound is hypothesized to exert anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway.[5][6][7][21] This pathway is crucial for cell proliferation, survival, and metabolism.

Caption: Predicted inhibition of the PI3K/AKT/mTOR pathway by this compound.

Data Presentation

Quantitative data from in silico and subsequent in vitro studies should be summarized in clear, structured tables for comparative analysis.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| PI3Kα | 4JPS | - | - |

| Topoisomerase II | 1ZXM | - | - |

| DNA Gyrase | 5MMN | - | - |

| Data are hypothetical and require experimental validation. |

Table 2: Example QSAR Model Performance Metrics

| Model | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |

| Anticancer Activity | 0.85 | 0.72 | 0.81 |

| Antibacterial Activity | 0.91 | 0.83 | 0.88 |

| Data are illustrative based on models for similar compound series. |

Table 3: Example In Vitro Cytotoxicity Data (IC50 Values)

| Cell Line | Compound | IC50 (µM) |

| HCT116 (Colon Cancer) | This compound | - |

| Caco-2 (Colon Cancer) | This compound | - |

| MCF-7 (Breast Cancer) | This compound | - |

| Data from a related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, showed IC50 values of 0.33 µM and 0.51 µM against HCT116 and Caco-2 cells, respectively.[5][6] |

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction of the bioactivity of this compound. By leveraging established computational techniques and drawing parallels from structurally related compounds, researchers can formulate strong hypotheses regarding its potential therapeutic applications, particularly in the areas of oncology and infectious diseases. The outlined workflows and protocols serve as a foundation for further computational and experimental validation, accelerating the drug discovery and development process.

References

- 1. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. jbcpm.com [jbcpm.com]

- 15. ijsdr.org [ijsdr.org]

- 16. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]

- 18. docta.ucm.es [docta.ucm.es]

- 19. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. allsubjectjournal.com [allsubjectjournal.com]

- 21. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, 8-Methoxy-3-methylquinoline and its related analogs have garnered significant interest due to their potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of this class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. While specific experimental data for this compound is not extensively reported in the literature, the properties of its core components, 8-methoxyquinoline, 3-methylquinoline, and 8-methylquinoline, provide valuable insights.

| Property | 8-Methoxyquinoline | 3-Methylquinoline | 8-Methylquinoline |

| Molecular Formula | C10H9NO | C10H9N | C10H9N |

| Molecular Weight | 159.18 g/mol [1] | 143.19 g/mol | 143.19 g/mol |

| Melting Point | 38-41 °C[2] | 16.5 °C | -80 °C[3] |

| Boiling Point | 282 °C[2] | 256-260 °C | 248 °C |

| pKa | 3.28 ± 0.17[2] | 5.1 | 4.6 |

| LogP | 2.25 | 2.47 | 2.6 |

Synthesis of this compound and Analogs

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. The selection of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow: Friedländer Annulation

A common and versatile method for the synthesis of substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.

Caption: Friedländer synthesis of this compound.

Experimental Protocol: Synthesis of a Substituted Quinoline via Skraup Reaction

The Skraup synthesis is a classic method for producing quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[4]

Materials:

-

3-nitro-4-aminoanisole

-

Arsenic oxide (use with extreme caution and appropriate safety measures)

-

Glycerol

-

Concentrated sulfuric acid

-

Chloroform

-

Decolorizing carbon

-

Methanol

-

Ammonium hydroxide

-

Ice

Procedure:

-

In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.[4]

-

With vigorous mechanical stirring, add 315 ml of concentrated sulfuric acid to the mixture over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.[4]

-

Carefully heat the mixture in an oil bath, raising the internal temperature to 105°C under vacuum until 235-285 g of water is removed.[4]

-

Slowly add 438 g of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature between 117-119°C.[4]

-

After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[4]

-

Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow to cool overnight.[4]

-

Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.[4]

-

Filter the resulting slurry and wash the precipitate with four 700-ml portions of water.

-

Stir the crude product with 1 L of methanol for 15 minutes and filter. Repeat this washing step.

-

Purify the product by boiling with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes.[4]

-

Filter the hot solution and concentrate the filtrate to a volume of 1.5-2.5 L to induce crystallization.[4]

-

Cool the solution to 5°C and collect the crystals. A second crop can be obtained by further concentrating the filtrate.[4]